molecular formula C16H17N5O2 B2873485 Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate CAS No. 477869-91-3

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate

Cat. No.: B2873485
CAS No.: 477869-91-3
M. Wt: 311.345
InChI Key: YXQXAWJQVNVWHG-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate” is a compound that belongs to the class of organic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be potential inhibitors of SARS-CoV-2 Main protease .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . Another method involves the annulation of triazole cycle to 1,2-diaminopyrimidine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can be viewed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

1,2,4-triazolo[1,5-a]pyrimidines have been found to exhibit significant biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Scientific Research Applications

Preparation and Potential Antiasthma Agents

Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate derivatives have been synthesized and evaluated for their potential as antiasthma agents. Through a series of chemical reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate, followed by treatment with phosphorus oxychloride and hydrazine, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were produced. These compounds showed activity as mediator release inhibitors in the human basophil histamine release assay, indicating their potential for further pharmacological and toxicological study in the context of asthma treatment (Medwid et al., 1990).

Spectral, DFT/B3LYP, and Molecular Docking Analyses

A comprehensive study was conducted on a related compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, involving spectral analyses, DFT/B3LYP theoretical calculations, and molecular docking analyses. This research aimed to explore the compound's structural properties, electronic configurations, and potential as a cancer inhibitor. Theoretical computations confirmed the experimental data, and molecular docking studies suggested that the molecule could be a promising candidate for cancer treatment due to its ability to bind to the active sites of the c-MET protein, indicative of its potential as a good inhibitor for cancer treatment (Sert et al., 2020).

Synthesis of Pyrido and Thieno Derivatives

Research into the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involved the heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate. This process led to the creation of new compounds with potential applications in medicinal chemistry, demonstrating the versatility of this compound as a precursor for diverse heterocyclic compounds (Davoodnia et al., 2008).

Novel Ethyl Derivative Synthesis and Structure Assignment

Another study focused on the synthesis of a novel ethyl derivative, specifically ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate. The compound was synthesized via heating of amino and diethyl malonate under reflux, with its structure assigned based on elemental analysis, IR, 1H-NMR, and mass spectral data. This research contributes to the growing knowledge of this compound derivatives and their potential applications (Farghaly & Gomha, 2011).

Properties

IUPAC Name

ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-23-14(22)12(10-11-6-4-3-5-7-11)13-8-9-18-16-19-15(17)20-21(13)16/h3-9,12H,2,10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXAWJQVNVWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331511
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477869-91-3
Record name ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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